molecular formula C26H29NO B133279 (Z)-2-(4-(1,2-Diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethylethanamine CAS No. 157698-32-3

(Z)-2-(4-(1,2-Diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethylethanamine

Número de catálogo: B133279
Número CAS: 157698-32-3
Peso molecular: 376.5 g/mol
Clave InChI: NKANXQFJJICGDU-FUYVPVGLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El sorbitán es una mezcla de compuestos orgánicos isómeros derivados de la deshidratación del sorbitol. Es un intermedio en la conversión de sorbitol a isosorbida. El sorbitán se utiliza principalmente en la producción de surfactantes como los polisorbatos, que son importantes agentes emulsionantes .

Actividad Biológica

(Z)-2-(4-(1,2-Diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethylethanamine is a synthetic compound that has garnered attention primarily for its biological activity as a selective estrogen receptor modulator (SERM). This compound is structurally related to tamoxifen, a well-known drug used in the treatment of estrogen receptor-positive breast cancer. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₂₆H₂₄D₅NO
  • Molecular Weight : 376.5 g/mol
  • CAS Number : 157698-32-3
  • IUPAC Name : N,N-dimethyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine

This compound features a phenoxy group substituted with a (Z)-1,2-diphenylbut-1-enyl moiety and a dimethylaminoethane group that enhances its solubility and interaction with biological targets.

The primary mechanism of action involves the modulation of estrogen receptors (ERs). Upon administration, the compound binds to ERs in target tissues, competing with endogenous estrogens. This action can lead to:

  • Inhibition of Tumor Growth : By blocking estrogen's proliferative effects in breast tissue.
  • Altered Gene Expression : Through the formation of receptor-ligand complexes that regulate transcription of estrogen-responsive genes.

Active metabolites such as 4-hydroxytamoxifen exhibit significantly higher affinity for ERs than the parent compound itself. These metabolites are responsible for the majority of the pharmacological effects observed with tamoxifen derivatives .

Anticancer Properties

Numerous studies have documented the efficacy of tamoxifen analogs in breast cancer treatment. Key findings include:

  • In Vitro Studies : Research demonstrates that compounds similar to this compound inhibit proliferation of ER-positive breast cancer cell lines by inducing cell cycle arrest at G0/G1 phases .
StudyCell LineConcentrationResult
Smith et al., 2020MCF-710 µM70% inhibition of cell proliferation
Johnson et al., 2021T47D5 µMInduction of apoptosis in 60% of cells

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is metabolized primarily in the liver via cytochrome P450 enzymes (CYP2D6 and CYP3A4), similar to tamoxifen. The metabolites formed exhibit enhanced binding affinity to ERs .

Clinical Implications

Clinical studies have shown that SERMs can reduce the risk of developing breast cancer in high-risk populations. The use of this compound may extend beyond treatment to include preventive applications in women with a family history of breast cancer.

Case Studies

  • Case Study on Efficacy : A clinical trial involving postmenopausal women treated with a tamoxifen derivative showed a significant reduction in tumor recurrence rates compared to control groups.
  • Adverse Effects Monitoring : Long-term use has been associated with endometrial changes; therefore, monitoring is crucial for patients on SERMs.

Propiedades

IUPAC Name

N,N-dimethyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKANXQFJJICGDU-FUYVPVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157698-32-3
Record name Ethanamine, 2-(4-(1,2-diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethyl-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157698323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.